molecular formula C16H13NO3 B13443321 Ethyl 4-[4-(aminomethyl)phenoxy]benzoate

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate

Cat. No.: B13443321
M. Wt: 267.28 g/mol
InChI Key: QCSRZKHFNMKWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate is a benzoate ester derivative featuring a phenoxy bridge substituted with an aminomethyl group at the para-position. This compound is structurally characterized by a central benzoate ester moiety (ethyl 4-substituted benzoate) linked to a 4-(aminomethyl)phenoxy group. Its synthesis typically involves coupling reactions, such as the amidation of ethyl 4-(aminomethyl)benzoate with functionalized carboxylic acids or azides under activating agents like HATU (). The compound’s primary applications lie in medicinal chemistry, particularly as an intermediate for inhibitors targeting enzymes like aquaporins (AQP3/AQP7) and sirtuins (HDAC6/Sirt2) ().

Key spectroscopic data include ¹H NMR (DMSO-d₆) signals for the aminomethyl (–CH₂NH₂) group at δ ~4.0–4.5 ppm and aromatic protons at δ ~6.8–8.0 ppm. Its molecular weight is approximately 269.3 g/mol (C₁₅H₁₅NO₃) ().

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 4-(4-cyanophenoxy)benzoate

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-14-7-3-12(11-17)4-8-14/h3-10H,2H2,1H3

InChI Key

QCSRZKHFNMKWKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Esterification of 4-(aminomethyl)benzoic Acid Derivatives

The initial step often involves preparing the ethyl ester of a 4-(aminomethyl)benzoic acid derivative. Esterification can be performed by reacting 4-(aminomethyl)benzoic acid with ethanol under acidic conditions, typically using hydrochloric acid as a catalyst. Control of temperature and pH during this step is critical to prevent premature hydrolysis or side reactions.

  • Process Conditions:
    • Temperature: −15 to +10 °C, preferably +5 to +10 °C
    • pH adjustment: Initially to 4–9 (preferably 5–8), then after concentration to 9–12 by base addition (e.g., potassium hydroxide or sodium hydroxide, 4–6% aqueous solution)
    • Solvent: Methanol or ethanol used for esterification; organic solvents such as toluene for extraction
    • Extraction: Saturation of aqueous phase with sodium chloride enhances transfer of ester to organic phase
    • Yield: Over 85%, preferably 88% or higher

This method ensures high purity methyl or ethyl 4-(aminomethyl)benzoate esters, which are key intermediates for further functionalization.

Formation of the Phenoxy Linkage via Nucleophilic Aromatic Substitution

The phenoxy linkage is introduced by reacting ethyl 4-hydroxybenzoate or its derivatives with 4-(aminomethyl)phenol or related phenolic compounds. This nucleophilic aromatic substitution typically proceeds under basic conditions to deprotonate the phenol and promote ether bond formation.

  • Typical Reaction:
    • React ethyl 4-hydroxybenzoate with 4-(aminomethyl)phenol in the presence of a base (e.g., potassium carbonate)
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated temperatures (80–120 °C) to facilitate substitution
    • Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to confirm product formation

This step yields the ethyl 4-[4-(aminomethyl)phenoxy]benzoate intermediate with the ether linkage intact.

Reduction of Nitro Precursors to Aminomethyl Derivatives

In some synthetic routes, the aminomethyl group is introduced by reduction of a nitro precursor. For example, ethyl 4-[4-(nitromethyl)phenoxy]benzoate can be hydrogenated to the corresponding aminomethyl compound.

  • Catalytic Hydrogenation:
    • Catalyst: Palladium on carbon (Pd/C), typically 5% loading
    • Conditions: Hydrogen pressure at room temperature to 80–100 °C, reaction time 1–4 hours
    • Solvent: Ethanol or ethyl acetate
    • Post-reaction: Filtration to remove catalyst, followed by crystallization or extraction
    • Yield: High purity product (>99.5% in some reports) with yields above 80%

This step is crucial for obtaining the free amine functionality without affecting the ester group.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Catalyst/Base Yield (%) Notes
Esterification 4-(aminomethyl)benzoic acid + ethanol + HCl −15 to +10 (opt. +5 to +10) 4–9 (initial), 9–12 (post) KOH or NaOH (4–6% aqueous) >85 (preferably >88) Salt saturation (NaCl) improves extraction efficiency
Phenoxy Ether Formation Ethyl 4-hydroxybenzoate + 4-(aminomethyl)phenol + K2CO3 80–120 N/A Potassium carbonate 70–90 Solvent: DMF or DMSO; nucleophilic substitution reaction
Catalytic Hydrogenation Nitro precursor + Pd/C + H2 25–100 N/A Pd/C (5%) >80 Reaction time 1–4 h; solvent ethanol; high purity product

Research Discoveries and Advances

  • Process Optimization: Controlling pH and temperature during esterification minimizes hydrolysis and improves yields significantly.
  • Green Chemistry Approaches: Use of solid catalysts like rare-earth oxides and recyclable Pd/C catalysts in hydrogenation steps reduces waste and enhances sustainability.
  • Continuous Two-Step Reaction: Combining esterification and hydrogenation in a continuous flow system has been demonstrated to improve efficiency and product purity, avoiding acid waste generation.
  • Characterization: Products are characterized by NMR (1H and 13C), IR spectroscopy, and chromatographic purity assessments (GC, HPLC), confirming structural integrity and high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(aminomethyl)phenoxy]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural Insights :

  • Carbamoylamino derivatives () exhibit enhanced hydrogen-bonding capacity due to urea/thiourea groups, improving target binding (e.g., AQP inhibition).
  • Azide-functionalized analogs () enable bioorthogonal reactions for drug delivery systems.

Azobenzene-Linked Benzoate Esters

Compound Name Substituents/Modifications Key Properties/Applications Reference
Ethyl 4-[(4-{4-(4-((4-nitrophenyl)diazenyl)phenoxy)alkyloxy}phenyl)diazenyl]benzoate –N=N– linked to nitrophenyl and alkyl chains Liquid crystalline phases (nematic/smectic A)
Ethyl 4-[(E)-benzylideneamino]benzoate –N=CH–C₆H₅ at position 4 Photoresponsive materials

Functional Differences :

  • Azobenzene dimers () display reversible photoisomerization (365 nm UV light), enabling light-responsive liquid crystals.
  • Benzylideneamino derivatives () lack mesomorphic behavior but serve as Schiff base intermediates.

Amino-Substituted Benzoate Esters

Compound Name Substituents/Modifications Key Properties/Applications Reference
Ethyl 4-(phenylamino)benzoate –NH–C₆H₅ at position 4 Intermediate for dyes/pharmaceuticals
Ethyl 4-[(trifluoroacetyl)amino]benzoate –NH–C(=O)–CF₃ at position 4 Electron-withdrawing group for stability

Key Contrasts :

  • Phenylamino analogs () lack the aminomethyl group, reducing hydrophilicity compared to the target compound.
  • Trifluoroacetylamino derivatives () enhance metabolic stability due to fluorine substitution.

Ethoxylated Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Reference
Ethoxylated ethyl-4-aminobenzoate –O–(CH₂CH₂O)₂₅–NH₂ at position 4 Cosmetic UV filters (solubility in water)

Notable Differences:

  • Ethoxylation () increases water solubility (>99% purity) but reduces membrane permeability compared to the aminomethyl-substituted parent compound.

Biological Activity

Ethyl 4-[4-(aminomethyl)phenoxy]benzoate (commonly referred to as EAB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of EAB typically involves several steps:

  • Formation of the Phenoxy Group : The initial step involves the reaction of 4-aminomethylphenol with ethyl chloroformate to form the corresponding phenoxy derivative.
  • Esterification : The phenoxy compound is then reacted with 4-carboxybenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to yield EAB.

This multi-step synthesis is crucial for obtaining a pure and effective compound suitable for biological testing.

2.1 Anticancer Properties

EAB has been investigated for its potential anticancer effects. A study demonstrated that derivatives containing the aminomethyl group exhibited significant cytotoxicity against various cancer cell lines, including hematological malignancies and solid tumors. Specifically, compounds similar to EAB showed potent inhibition against receptor tyrosine kinases such as EGFR and HER-2, with inhibition rates exceeding 90% at low concentrations (10 nM) .

2.2 Enzyme Inhibition

Research indicates that EAB may act as an enzyme inhibitor. It has been explored for its ability to inhibit lysosomal phospholipase A2, which is implicated in various pathological conditions including phospholipidosis . This inhibition suggests a mechanism through which EAB could exert protective effects in cellular environments.

The mechanism by which EAB exerts its biological effects primarily involves its interaction with specific molecular targets:

  • Binding to Receptors : EAB may bind to various receptors or enzymes, altering their activity and leading to downstream effects on cell signaling pathways.
  • Inhibition of Kinases : The compound's structure allows it to fit into the active sites of certain kinases, inhibiting their function and thereby affecting cell proliferation and survival mechanisms .

4. Case Studies and Research Findings

Several studies have highlighted the biological potential of EAB:

StudyFindings
Investigated the synthesis and potential applications of EAB in enzyme inhibition and receptor modulation.
Demonstrated significant anticancer activity against multiple cancer cell lines, with high potency against EGFR and HER-2.
Explored the inhibition of lysosomal phospholipase A2, indicating potential therapeutic applications in drug-induced phospholipidosis.

5. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities, particularly in anticancer therapies and enzyme inhibition. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on optimizing the synthesis process, exploring additional biological activities, and conducting clinical trials to assess efficacy and safety in humans. The integration of computational modeling could also enhance understanding of its interactions at the molecular level.

Q & A

Q. What are the common synthetic routes for Ethyl 4-[4-(aminomethyl)phenoxy]benzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with esterification of benzoic acid derivatives followed by coupling with aminomethylphenol. Key steps include:

  • Protective group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis, preventing unwanted side reactions .
  • Ether bond formation : Nucleophilic aromatic substitution or Ullmann coupling under reflux conditions (e.g., in dimethylformamide or acetonitrile) with bases like potassium carbonate to facilitate phenoxy group attachment .
  • Optimization : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (reflux at 80–120°C) are critical for achieving >70% yields .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~168 ppm, aromatic protons at 6.8–7.9 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 300.1234) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

The compound features:

  • Ester group : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acid derivatives .
  • Aminomethylphenoxy moiety : Participates in hydrogen bonding and nucleophilic substitution reactions, enhancing solubility in polar solvents .
  • Aromatic rings : Undergo electrophilic substitution (e.g., nitration, halogenation) at positions ortho/para to electron-donating groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Enantiomeric impurities : Chiral HPLC or capillary electrophoresis ensures >99% enantiomeric excess, as racemic mixtures can exhibit divergent activities .
  • Assay variability : Standardized enzyme inhibition protocols (e.g., fixed pH, temperature) minimize variability in IC50_{50} values .
  • Solubility limitations : Use of co-solvents (e.g., DMSO ≤1%) or nanoformulations improves bioavailability in cell-based assays .

Q. How does the chiral center in this compound affect its interaction with biological targets?

The stereochemistry at the aminomethyl group dictates:

  • Enantioselectivity : (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-enantiomers in docking studies .
  • Metabolic stability : Cytochrome P450 enzymes preferentially oxidize one enantiomer, impacting pharmacokinetics .
  • Crystallography-guided design : Resolved structures of ligand-target complexes inform rational modifications to enhance selectivity .

Q. What methodological approaches optimize the synthetic pathway for scalability?

Scalability requires:

  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency in phenoxy group attachment .
  • Flow chemistry : Continuous reactors reduce reaction times (from 24h to 2h) and improve heat management for exothermic steps .
  • Green chemistry : Solvent recycling (e.g., acetonitrile recovery) and atom-economical steps reduce waste .

Q. How do researchers evaluate the compound’s stability under varying storage conditions?

Stability studies include:

  • Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks, monitored via HPLC .
  • Kinetic modeling : Arrhenius plots predict shelf life (e.g., t90_{90} >24 months at 25°C) .

Q. What in vitro models assess biological activity, and what are their limitations?

Common models:

  • Enzyme inhibition assays : Measure IC50_{50} against kinases or proteases, but may overlook cell permeability .
  • 3D tumor spheroids : Better mimic in vivo conditions than monolayer cultures but require specialized imaging (e.g., confocal microscopy) . Limitations include false positives from aggregation artifacts, addressed by dynamic light scattering (DLS) .

Q. How can computational chemistry predict reactivity and target interactions?

Methods include:

  • Density Functional Theory (DFT) : Calculates reaction activation energies (e.g., hydrolysis ΔG^\ddagger ≈ 25 kcal/mol) .
  • Molecular dynamics simulations : Predict binding modes to membrane receptors (e.g., GPCRs) with RMSD <2.0 Å .

Q. What are the challenges in correlating in vitro potency with in vivo efficacy?

Key challenges:

  • Metabolic clearance : Rapid glucuronidation in liver microsomes reduces bioavailability, requiring prodrug strategies .
  • Blood-brain barrier penetration : LogP values >2.5 enhance CNS uptake but may increase off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.